3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one;hydrochloride
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Overview
Description
3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one;hydrochloride is a complex organic compound that features a unique structure combining a butanone backbone with an imidazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one typically involves multiple steps. One common method starts with the preparation of the imidazole ring, which can be synthesized through the cyclization of amido-nitriles under mild conditions . The phenyl group is then introduced via a substitution reaction, followed by the attachment of the butanone moiety through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the precise addition of reagents and control of reaction conditions. The process often includes purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1,3-Dimethyl-2-phenylimidazole
- 2-Phenyl-4,5-dihydroimidazole
- 1-Phenylimidazole
Uniqueness
What sets 3,3-Dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one apart is its unique combination of a butanone backbone with an imidazole ring and a phenyl group.
Properties
IUPAC Name |
3,3-dimethyl-1-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]butan-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-15(2,3)13(18)10-19-14-16-9-12(17-14)11-7-5-4-6-8-11;/h4-9H,10H2,1-3H3,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHYNVZSVQKMED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC=C(N1)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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